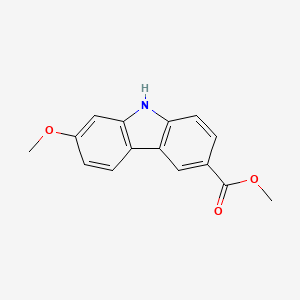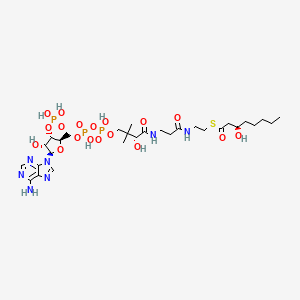
Chandrananimycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chandrananimycin A is a natural product found in Bacteria and Actinomadura with data available.
Aplicaciones Científicas De Investigación
Novel Antibiotic Discovery
Chandrananimycin A, along with Chandrananimycin B and C, was discovered as part of a screening of marine actinomycetes for bioactive principles. These novel antibiotics were isolated from a marine Actinomadura sp. isolate M045. The structure of these antibiotics was determined through mass, 1D, and 2D NMR spectra analysis (Maskey et al., 2003).
Antibacterial and Cytotoxic Activities
Research has shown that chandrananimycin A exhibits certain antibacterial and cytotoxic properties. Compounds like chandrananimycin A have been evaluated for their ability to inhibit indoleamine 2,3-dioxygenase. This enzyme is involved in immune regulation and is of interest for potential therapeutic applications (Pasceri et al., 2013).
Antiproliferative Activity
Chandrananimycin E, a compound related to chandrananimycin A, has shown moderate antiproliferative activity against HUVEC cells and weak cytotoxic activity towards HeLa cells. These findings suggest potential applications in cancer research and therapy (Barnes et al., 2015).
Genetic Manipulation and Biosynthesis
In genetic studies, an efficient conjugation method was developed for the marine Actinomyces sp. isolate M048 to facilitate the manipulation of the chandrananimycin biosynthesis gene cluster. This research provides insights into the genetic underpinnings of antibiotic production and could pave the way for novel biotechnological applications (Hou et al., 2008).
Propiedades
Nombre del producto |
Chandrananimycin A |
|---|---|
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
N-(9-hydroxy-3-oxophenoxazin-2-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c1-7(17)15-8-5-9-13(6-11(8)19)20-12-4-2-3-10(18)14(12)16-9/h2-6,18H,1H3,(H,15,17) |
Clave InChI |
VRKDUDPRCAZBHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=NC3=C(C=CC=C3OC2=CC1=O)O |
Sinónimos |
chandrananimycin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(2-bromophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B1244509.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)


![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1244515.png)
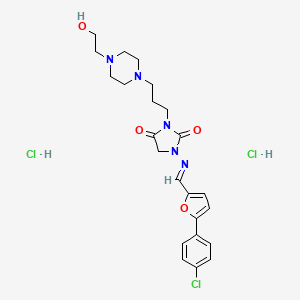
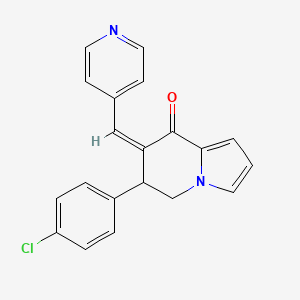
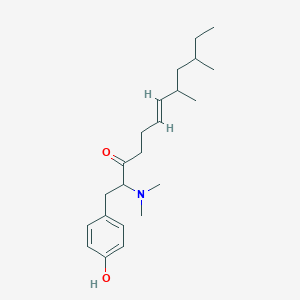
![N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide](/img/structure/B1244520.png)
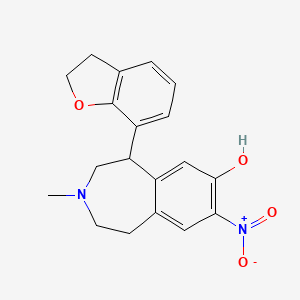
![4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester](/img/structure/B1244525.png)
![(2S,4R)-2-[[(3S)-2-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-6,8-dihydroxy-7-methoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-hydroxy-4-methylpentanoic acid](/img/structure/B1244526.png)
